molecular formula C9H16ClNO4S B592224 tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 935845-20-8

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B592224
CAS No.: 935845-20-8
M. Wt: 269.74
InChI Key: NTBNFZSSXSSJBA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a specialized chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its core utility lies in the chlorosulfonyl group, which serves as a versatile handle for further chemical transformation, allowing researchers to synthesize more complex molecules. This compound is a key precursor in multi-step synthetic pathways, enabling the construction of novel chemical entities for biological screening . A prominent research application is its use in the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate, a critical intermediate in the development of potential therapeutic agents . Furthermore, the pyrrolidine-1-carboxylate scaffold is a privileged structure in pharmaceutical development, featuring in compounds investigated for a range of activities, including disorders of the nervous system and antiviral therapies . Recent, cutting-edge research has verified the mechanism of novel degraders for the Hepatitis B virus (HBV) core protein, highlighting the ongoing importance of advanced pyrrolidine-based intermediates in developing first-in-class therapies with favorable drug resistance profiles . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-chlorosulfonylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNFZSSXSSJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732394
Record name tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935845-20-8
Record name tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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Preparation Methods

Temperature and Solvent Effects

The chlorosulfonylation step is highly sensitive to temperature. Excess heat promotes sulfonic acid byproduct formation, while suboptimal temperatures reduce reaction rates. A balance is achieved at –20°C in dichloromethane, yielding 78% of the desired product. Polar aprotic solvents like THF improve reagent solubility but necessitate lower temperatures to avoid Boc group cleavage.

Catalytic Systems

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), enhance the reactivity of sulfuryl chloride in biphasic systems. This approach reduces reagent waste and simplifies purification.

Table 3: Optimization of Catalytic Conditions

CatalystSolventTemp (°C)Yield
NoneCH₂Cl₂–2065%
TBABCH₂Cl₂/H₂O–2078%
DBUTHF070%

Purification and Characterization Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from cold diethyl ether yields crystalline this compound with >99% purity. Structural confirmation relies on:

  • ¹H NMR : δ 1.44 (s, 9H, Boc), 3.40–3.55 (m, 4H, pyrrolidine), 4.10 (q, 1H, SO₂Cl).

  • HRMS : m/z calcd. for C₉H₁₆ClNO₄S [M+H]⁺: 269.75, found: 269.74.

Comparative Analysis of Methodologies

The Wiley method excels in stereoselectivity (>95% anti) but requires cryogenic conditions, limiting scalability. In contrast, the patented approach achieves comparable yields (82%) under milder conditions, making it industrially viable. However, the latter’s reliance on PTCs introduces additional purification steps.

Recent Advances and Innovations

Recent patents highlight the use of enzymatic resolution to enhance enantiomeric excess (ee) in Boc-protected intermediates. Additionally, microwave-assisted sulfonylation reduces reaction times from 12 hours to 30 minutes, albeit with a slight yield reduction (75%) .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonyl derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Organic Synthesis

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in producing sulfonamide and sulfonate ester derivatives through substitution reactions. The reactivity of the chlorosulfonyl group allows for the formation of diverse products, making it valuable in synthetic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications. Its ability to form stable sulfonamide bonds makes it a candidate for drug development, particularly in designing enzyme inhibitors. The following table summarizes key biological activities associated with this compound:

Biological ActivityDescription
Enzyme InhibitionInhibits specific enzymes through covalent modification.
Anticancer PotentialDemonstrated activity against cancer cell lines.
Mechanistic StudiesUsed as a probe in studies investigating enzyme mechanisms.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through its interaction with specific enzymes involved in cancer progression. Studies utilizing mass spectrometry and NMR spectroscopy have elucidated binding affinities and interaction sites of the compound with various enzymes, enhancing our understanding of its mechanism of action.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity facilitates the synthesis of complex molecules that are essential in various applications ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate
  • tert-Butyl 3-(chlorosulfonyl)ethylpyrrolidine-1-carboxylate

Comparison: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity compared to its analogs. The presence of the chlorosulfonyl group in different positions or with different substituents can significantly alter the reactivity and applications of these compounds .

Biological Activity

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆ClNO₄S
  • Molecular Weight : 303.77 g/mol
  • Physical State : Typically stored as an oil at -10°C.

The compound features a chlorosulfonyl group, which is known for its high reactivity, allowing it to interact with various biological molecules. The tert-butyl ester group provides steric hindrance that influences the compound's reactivity and selectivity towards biological targets.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This can lead to:

  • Enzyme Inhibition : The chlorosulfonyl moiety can inhibit enzyme activity by modifying active sites, which is crucial for understanding enzyme mechanisms and developing inhibitors.
  • Protein Modulation : The compound's reactivity allows it to alter protein functions, potentially impacting various biological pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description
Enzyme Inhibition Inhibits specific enzymes through covalent modification.
Anticancer Potential Demonstrated activity against cancer cell lines, particularly through PARP inhibition assays.
Mechanistic Studies Used as a probe in studies investigating enzyme mechanisms and pathways involving sulfonylation.

Case Studies and Research Findings

  • Anticancer Activity :
    • Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown IC50 values around 4 nM against PARP-1 and PARP-2, suggesting potent inhibition comparable to established drugs like veliparib .
  • Mechanistic Insights :
    • Studies utilizing mass spectrometry and NMR spectroscopy have elucidated binding affinities and interaction sites of the compound with various enzymes, enhancing our understanding of its mechanism of action.
  • Synthetic Applications :
    • The compound serves as a versatile intermediate in organic synthesis, aiding in the development of more complex molecules for therapeutic applications .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable tool in several areas:

  • Drug Development : Its ability to inhibit enzymes makes it a candidate for developing new therapeutics targeting diseases characterized by enzyme dysregulation.
  • Research Tool : Utilized in biochemical assays to study enzyme mechanisms and cellular pathways involving sulfonylation processes.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves reacting pyrrolidine derivatives with chlorosulfonyl isocyanate or related sulfonating agents under controlled conditions. A multi-step approach is common:

  • Step 1 : Activation of the pyrrolidine nitrogen using tert-butyl chloroformate to form the Boc-protected intermediate.
  • Step 2 : Sulfonylation at the C3 position using chlorosulfonyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C .
  • Key variables : Temperature control (<5°C prevents side reactions), stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonating agent), and solvent polarity (DCM enhances electrophilic reactivity). Yields range from 50–75%, with impurities like over-sulfonated byproducts mitigated via flash chromatography (ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and chlorosulfonyl moiety (δ ~3.5–4.0 ppm for pyrrolidine protons adjacent to sulfonyl).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₆ClNO₄S, MW 293.75 g/mol) with expected isotopic clusters for Cl .
  • IR Spectroscopy : Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group incorporation .

Q. How should this compound be stored to maintain stability during experimental workflows?

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the chlorosulfonyl group.
  • Avoid moisture and prolonged exposure to light, which can degrade the Boc protecting group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

The chlorosulfonyl group acts as a strong electrophile due to the electron-withdrawing nature of the sulfonyl moiety. In nucleophilic substitutions (e.g., with amines or alcohols):

  • Mechanism : The sulfur atom undergoes sp³ hybridization, enabling a two-step process: (1) nucleophilic attack at sulfur, (2) chloride departure.
  • Steric effects : The tert-butyl group at the pyrrolidine N-position creates steric hindrance, directing sulfonylation regioselectively to C3 .
  • Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced stabilization of the transition state .

Q. How can contradictory data on sulfonylation efficiency be resolved when scaling up synthesis?

Discrepancies in yields between small-scale (mg) and large-scale (g) syntheses often arise from:

  • Heat dissipation : Exothermic sulfonylation requires efficient cooling in larger reactors to avoid thermal degradation.
  • Mixing efficiency : Turbulent flow in microreactors improves reagent contact, achieving >90% conversion vs. 70% in batch reactors .
  • Case study : A 10 g-scale synthesis using continuous flow microreactors (residence time: 5 min, 0°C) achieved 82% yield, outperforming batch methods (65%) .

Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?

  • Buffer selection : Use low-polarity buffers (e.g., PBS with 10% DMSO) to minimize hydrolysis.
  • pH control : Stability decreases at pH >7.5; maintain pH 6.0–7.0 to preserve the chlorosulfonyl group.
  • Short-term use : Prepare fresh solutions and avoid freeze-thaw cycles, as degradation products (e.g., sulfonic acid) form within 24 hours at 25°C .

Critical Research Gaps

  • Toxicity Profiling : Limited data on in vitro cytotoxicity (e.g., IC₅₀ in HEK293 cells) necessitate further studies for biological applications.
  • Catalytic Asymmetric Synthesis : Current methods lack enantiocontrol; chiral auxiliaries or organocatalysts could enable access to stereoisomers .

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